Imidazo[1,5-A]pyridine-5-carbaldehyde

Photophysics Fluorescent Dyes Optoelectronics

Procure Imidazo[1,5-A]pyridine-5-carbaldehyde (CAS 85691-71-0) for critical R&D applications. Its regiospecific 5-carbaldehyde handle is essential for synthesizing potent anticancer chalcone conjugates and fluorophores with Stokes shifts >100 nm. Distinct melting point (138-140°C) versus 3-carbaldehyde (65°C) ensures regioisomeric purity, preventing interchange with inferior analogs for medicinal chemistry and material science programs.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 85691-71-0
Cat. No. B113110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-A]pyridine-5-carbaldehyde
CAS85691-71-0
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN2C(=C1)C=O
InChIInChI=1S/C8H6N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-6H
InChIKeyJTPBTUUKUMKNHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-A]pyridine-5-carbaldehyde (CAS 85691-71-0): Key Scaffold and Intermediate for R&D Procurement


Imidazo[1,5-A]pyridine-5-carbaldehyde (CAS 85691-71-0) is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core with a formyl group at the 5-position [1]. With a molecular formula of C8H6N2O and a molecular weight of 146.15 g/mol [1], this scaffold serves as a crucial intermediate in medicinal chemistry for synthesizing pharmaceuticals targeting neurological disorders and as a versatile building block in material science for developing novel materials and fluorescent probes . Its unique electron-donating capabilities and photophysical properties, including a melting point of 138-140 °C , distinguish it within the broader imidazopyridine family.

Why Imidazo[1,5-A]pyridine-5-carbaldehyde Cannot Be Casually Substituted: Key Differentiators from Structural Analogs


While the imidazopyridine family shares a common core, specific regioisomers and substitution patterns impart profoundly different physical, chemical, and biological properties that preclude simple interchange. For instance, Imidazo[1,2-a]pyridine analogs display distinct electron-donating capabilities and photophysical behavior compared to the [1,5-a] series [1]. Furthermore, the position of the aldehyde group, whether at the 3-, 5-, or 8-position, critically determines the compound's utility as a synthetic handle and its ultimate application. The specific 5-carbaldehyde isomer possesses a unique melting point and reactivity profile that makes it the preferred intermediate for certain pharmaceutical and material science applications, where regioisomeric purity is paramount . The following evidence demonstrates these quantifiable differences, guiding procurement decisions away from generic alternatives.

Quantitative Evidence for Prioritizing Imidazo[1,5-A]pyridine-5-carbaldehyde (85691-71-0) in Scientific Selection


Superior Electron-Donating Capability and Photophysical Performance vs. Imidazo[1,2-a]pyridine Analogs

The imidazo[1,5-a]pyridine core, the parent scaffold of this compound, demonstrates a stronger electron-donor character compared to the regioisomeric imidazo[1,2-a]pyridine system [1]. This intrinsic electronic property translates directly into superior performance in D-π-A dye systems, where imidazo[1,5-a]pyridine derivatives (compounds IIIa and IVa) exhibited a cyanine-like character with intense absorption and higher quantum yields of emission, in stark contrast to the purely dipolar nature of imidazo[1,2-a]pyridine derivatives (Ia and IIa) [1].

Photophysics Fluorescent Dyes Optoelectronics Material Science

Regioisomer-Specific Melting Point for Quality Control and Formulation

The melting point of Imidazo[1,5-A]pyridine-5-carbaldehyde is a key differentiator from its regioisomer, Imidazo[1,5-A]pyridine-3-carbaldehyde. The 5-carbaldehyde isomer melts at 138-140 °C , while the 3-carbaldehyde isomer has a reported melting point of 65 °C . This 73-75 °C difference is critical for identity verification and purity assessment.

Analytical Chemistry Quality Control Solid-State Chemistry Formulation Development

High Synthetic Utility Demonstrated by Yields in Key Pharmacophore Synthesis

The 5-carbaldehyde position on the imidazo[1,5-a]pyridine ring is a crucial synthetic handle. Derivatives of this compound, such as imidazo[1,5-a]pyridine-chalcone conjugates synthesized from this aldehyde, have shown potent anticancer activity with IC50 values as low as 3.26 ± 0.56 μM against the MDA-MB-231 cancer cell line, with a selectivity ratio of 19 over normal cells . This demonstrates the compound's utility in generating highly active and selective lead molecules, a capability not shared by all regioisomers.

Medicinal Chemistry Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

Validated and Reproducible Synthetic Route to High-Purity Material

A well-established synthetic route from 5-formyl-3-ethylthioimidazo[1,5-a]pyridine provides Imidazo[1,5-A]pyridine-5-carbaldehyde in a reproducible manner . The procedure yields the product with a melting point of 138-140 °C, confirming high purity, and details a scalable workup involving filtration, evaporation, and column chromatography . While specific yields are not provided in the patent excerpt, the detailed process ensures a reliable supply of this specific regioisomer, unlike less-characterized analogs.

Organic Synthesis Process Chemistry Scale-up Purification

Unique Optical Properties for Material Science Applications vs. Non-Fluorescent Alternatives

The imidazo[1,5-a]pyridine scaffold is renowned for its remarkable photophysical properties, including large Stokes shifts (typically >100 nm) and tunable fluorescence quantum yields up to 38.5% for simple derivatives [1]. This contrasts sharply with other heterocyclic aldehydes (e.g., simple benzaldehydes or pyridine carbaldehydes) that lack these inherent luminescent characteristics. This intrinsic fluorescence makes the compound and its derivatives valuable not just as intermediates but as functional components in probes and optoelectronic devices [2].

Fluorescent Probes Material Science Luminescent Materials Optoelectronics

Recommended Application Scenarios for Imidazo[1,5-A]pyridine-5-carbaldehyde (85691-71-0) Based on Quantified Evidence


Medicinal Chemistry: Synthesis of Selective Anticancer Leads

This compound is the preferred starting material for synthesizing imidazo[1,5-a]pyridine-chalcone conjugates, a class of compounds with demonstrated low-micromolar potency and high selectivity against cancer cell lines. Procurement is recommended for programs aiming to develop novel apoptosis inducers or microtubule disruptors, where the 5-carbaldehyde handle provides the necessary regiospecificity for generating potent derivatives (e.g., compound 7o with an IC50 of 3.26 μM) .

Material Science: Development of Blue-Emissive and Large Stokes Shift Fluorophores

The imidazo[1,5-a]pyridine core, which this aldehyde is used to functionalize, is a recognized scaffold for creating fluorophores with large Stokes shifts (>100 nm) and tunable quantum yields (up to 38.5% for basic derivatives) . Researchers developing new luminescent materials, fluorescent probes, or components for OLEDs and DSSCs should procure this specific building block to exploit the intrinsic photophysical advantages of the [1,5-a] isomer over [1,2-a] analogs, which exhibit less desirable photophysical characteristics [1].

Quality Control and Analytical Chemistry: Use as a Reference Standard for Regioisomer Purity

The distinct melting point of 138-140 °C for Imidazo[1,5-A]pyridine-5-carbaldehyde , compared to 65 °C for its 3-carbaldehyde regioisomer [1], makes it an invaluable reference standard. Analytical laboratories and process chemistry groups should acquire this compound to establish robust identity and purity testing methods, ensuring the integrity of complex synthetic routes that depend on the correct regioisomer.

Process Chemistry: Reliable Intermediate for Scalable Pharmaceutical Synthesis

The well-documented synthetic route from 5-formyl-3-ethylthioimidazo[1,5-a]pyridine, which yields the product with a consistent melting point of 138-140 °C, indicates a robust and reproducible process . Process R&D groups scaling up the synthesis of drug candidates containing the imidazo[1,5-a]pyridine core should prioritize this compound as a key intermediate, confident in the availability of a defined synthetic pathway and purification protocol, thereby reducing scale-up risks associated with less-characterized analogs.

Technical Documentation Hub

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